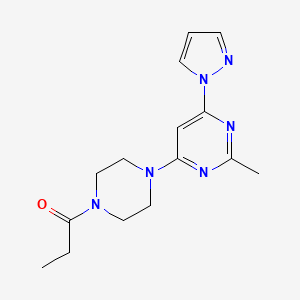

N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound is synthesized using various spectroscopic techniques. The (E)-configuration of the azomethine (N=CH) bond is confirmed by single crystal X-ray analysis (Karrouchi et al., 2021). Other compounds in the hydrazone family are synthesized through the condensation reaction of equimolar quantities of specific hydrazides with aldehydes in methanol (Yang, 2011).

Molecular Structure Analysis

The molecular structure of N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide is characterized using single crystal X-ray diffraction and Density Functional Theory (DFT) calculations (Karrouchi et al., 2021). This method is used to confirm the elucidated molecular structure and compare predicted geometries and spectroscopic data with experimental results.

Chemical Reactions and Properties

The compound's in vitro anti-diabetic potential is evaluated against α-glucosidase and α-amylase enzymes, showing its interactions in the active site, making it a potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).

Physical Properties Analysis

For compounds in the same family, crystallographic studies provide insights into their physical properties, such as the crystal system, space group, and unit cell dimensions (Yang, 2011).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Structural Analysis : A study by Karrouchi et al. (2021) involved the synthesis and characterization of a novel crystal form of this compound, using various spectroscopic techniques and X-ray analysis. They confirmed its molecular structure and performed DFT calculations for detailed analysis (Karrouchi et al., 2021).

Biological Activities

- Antidiabetic Potential : The same study by Karrouchi et al. (2021) also evaluated the compound's in vitro anti-diabetic potential. They found it to be a potent α-glucosidase inhibitor, which could have implications for diabetes treatment (Karrouchi et al., 2021).

- Antimicrobial and Antioxidant Properties : A study by Zia-ur-Rehman et al. (2009) synthesized a series of related compounds and evaluated them for antibacterial and antioxidant activities. This suggests potential applications in combating microbial infections and oxidative stress (Zia-ur-Rehman et al., 2009).

Corrosion Protection

- Corrosion Inhibition : Paul et al. (2020) investigated the compound's behavior in protecting mild steel against corrosion in acidic environments. This suggests applications in industrial settings, particularly in materials science and engineering (Paul et al., 2020).

Serum Albumin Interaction

- Binding to Serum Albumin : A study by Tong et al. (2014) focused on the binding behavior of an acylhydrazone derivative (NCH) to serum albumin, including human and bovine serum albumin. This has implications for understanding drug-serum protein interactions, which are crucial in pharmacokinetics (Tong et al., 2014).

Orientations Futures

The future directions of research on “N’-(4-chlorobenzylidene)-2-hydroxyacetohydrazide” could include further investigation into its potential therapeutic applications, given the promising anti-inflammatory activity of similar compounds . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore its potential uses in other fields.

Propriétés

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-1-7(2-4-8)5-11-12-9(14)6-13/h1-5,13H,6H2,(H,12,14)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHZZOHIXSINV-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)